H-Gly-met-gly-OH
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-met-gly-OH typically involves the stepwise coupling of amino acids. The process begins with the protection of the amino group of glycine, followed by the coupling of methionine and another glycine molecule. The final step involves deprotection to yield the tripeptide. Common reagents used in this synthesis include coupling agents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
H-Gly-met-gly-OH undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation of the methionine residue is particularly notable, leading to the formation of sulfoxides and sulfones .
Common Reagents and Conditions
Oxidation reactions typically involve reagents like hydrogen peroxide or performic acid. Reduction reactions may use agents such as sodium borohydride. Substitution reactions often occur under acidic or basic conditions, depending on the specific functional groups involved .
Major Products Formed
The major products formed from these reactions include oxidized derivatives of methionine, such as methionine sulfoxide and methionine sulfone. These products are of interest due to their potential biological activities and roles in oxidative stress .
Scientific Research Applications
H-Gly-met-gly-OH has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of H-Gly-met-gly-OH involves its interaction with metal ions through the methionine residue. The sulfur atom in methionine acts as a donor, forming coordination bonds with metal ions. This interaction can influence the electronic structure and reactivity of the metal ions, making this compound a valuable tool for studying metal-peptide interactions .
Comparison with Similar Compounds
Similar Compounds
Methionylglycine (Met-Gly): The reverse sequence of H-Gly-met-gly-OH, which also exhibits interesting oxidation behavior.
Glycylmethionine (Gly-Met): A dipeptide consisting of glycine and methionine, similar to this compound but lacking the additional glycine residue.
Uniqueness
This compound is unique due to its tripeptide structure, which provides additional sites for interaction and reactivity compared to dipeptides like Gly-Met and Met-Gly. This makes it a more versatile model for studying complex biochemical processes .
Properties
IUPAC Name |
2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O4S/c1-17-3-2-6(12-7(13)4-10)9(16)11-5-8(14)15/h6H,2-5,10H2,1H3,(H,11,16)(H,12,13)(H,14,15)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRODZSXDXMUHS-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NCC(=O)O)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)NCC(=O)O)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10199499 | |
Record name | Glycine, N-(N-glycyl-L-methionyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10199499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51529-34-1 | |
Record name | Glycine, N-(N-glycyl-L-methionyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051529341 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycine, N-(N-glycyl-L-methionyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10199499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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